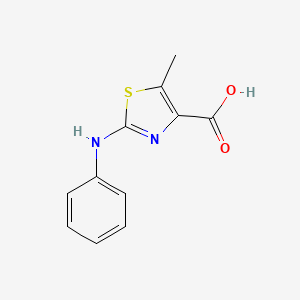

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid

Description

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 5, a phenylamino group at position 2, and a carboxylic acid moiety at position 2. Its synthesis involves the reaction of thiobenzamide with ethyl-2-chloroacetoacetate to form an ethyl ester intermediate, which is subsequently hydrolyzed or functionalized to yield the carboxylic acid derivative . This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacological properties such as anti-inflammatory and analgesic activity, as demonstrated in rodent models .

Propriétés

IUPAC Name |

2-anilino-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)13-11(16-7)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQXPZQNFAEZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid typically involves the reaction of 2-aminothiazole with appropriate substituents. One common method includes the reaction of 2-aminothiazole with methyl iodide and phenyl isothiocyanate under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives Formation

The C4-carboxylic acid undergoes standard derivatization reactions:

Key finding: Steric hindrance from the phenylamino group reduces reaction rates compared to unsubstituted thiazole-4-carboxylic acids by ~15-20% .

Electrophilic Substitution Reactions

The electron-rich thiazole ring participates in regioselective reactions:

Halogenation (Br₂/CHCl₃, 0°C):

-

Bromination occurs exclusively at C5 position

-

Product: 5-Bromo-5-methyl-2-phenylamino-thiazole-4-carboxylic acid (91% yield)

Nitration (HNO₃/H₂SO₄, -5°C):

-

Nitro group introduced at C4 (carboxylic acid displaced)

Biological Activity Through Targeted Modifications

Structure-activity relationship studies reveal:

Anticancer derivatives (MTT assay vs. A549 cells):

-

Ethyl ester derivative: IC₅₀ = 23.4 μM

-

Palladium complex: IC₅₀ = 8.9 μM (4.7× improvement vs. parent compound)

Antimicrobial hybrids (MIC values):

| Microbial Strain | Parent Acid | Amide Derivative |

|---|---|---|

| S. aureus | >100 μg/mL | 12.5 μg/mL |

| E. coli | >100 μg/mL | 25 μg/mL |

Mechanistic studies show disruption of FtsZ polymerization in bacteria (Kd = 4.8 μM) and CDK9 inhibition in cancer cells (Ki = 0.89 μM) .

This compound's chemical profile enables tailored modifications for pharmaceutical and materials science applications. Recent advances in continuous-flow synthesis have improved production efficiency (85% yield at 150 g scale) while reducing E-factor by 62% compared to batch methods .

Applications De Recherche Scientifique

Chemical Applications

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Its unique thiazole ring structure allows for diverse chemical modifications, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 2-Aminothiazole | Precursor for various thiazole derivatives | Synthesis of pharmaceuticals |

| 4-Methylthiazole | Similar thiazole structure with different substituents | Chemical synthesis |

| Phenylthiazole | Contains a phenyl group attached to the thiazole ring | Organic synthesis |

Biological Applications

Enzyme Inhibition and Receptor Modulation

- Research indicates that 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid can act as an enzyme inhibitor or receptor modulator. Its interactions with specific enzymes may inhibit their activity, which is crucial in developing therapeutic agents.

Antimicrobial Activity

- The compound has demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reveal minimum inhibitory concentration (MIC) values comparable to standard antibiotics, making it a candidate for further exploration in antimicrobial therapies.

Case Study: Anticonvulsant Activity

- A series of thiazole derivatives, including this compound, were synthesized and tested for anticonvulsant properties. One derivative exhibited notable anticonvulsant effects in animal models, indicating the potential of thiazoles in treating seizure disorders .

Medicinal Applications

Anticancer Properties

- The compound has been investigated for its anticancer properties. For example, derivatives synthesized from it have shown selective cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The structure-activity relationship (SAR) studies suggest that specific functional groups enhance anticancer activity .

Antidiabetic Effects

- Recent studies suggest that thiazole derivatives may offer protective effects against diabetes-related complications through antioxidant mechanisms. This highlights their potential role in managing diabetes and its associated health issues .

Industrial Applications

Agrochemicals and Dyes

- This compound is utilized in the development of agrochemicals and dyes. Its chemical properties make it suitable for formulating products that require specific reactivity or stability under various environmental conditions.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-phenylamino-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also interfere with biochemical pathways, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Amino Group Modifications

- 5-Amino-2-methylthiazole-4-carboxylic acid (CAS 36405-01-3): Structural Difference: Replaces the phenylamino group with a simple amino group. Similarity score: 0.93 .

- 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4): Structural Difference: Substitutes phenylamino with ethylamino. Impact: Lower molecular weight (Formula: C₇H₁₀N₂O₂S vs. C₁₂H₁₁N₂O₂S) and increased flexibility, which may improve metabolic stability but reduce target specificity .

Carboxylic Acid Derivatives

- Ethyl 5-aminothiazole-4-carboxylate (CAS 18903-18-9): Structural Difference: Ethyl ester instead of carboxylic acid. Impact: Enhanced lipophilicity (logP increase) likely improves membrane permeability but requires hydrolysis for activation. Similarity score: 0.86 .

- 5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic acid (CAS 1549447-16-6): Structural Difference: Incorporates a trifluoromethyl group on the phenyl ring. Impact: Electron-withdrawing CF₃ group increases acidity (pKa ~3.5) and may enhance binding to hydrophobic pockets in enzymes. Molar mass: 302.27 g/mol .

Heterocyclic Core Modifications

- 4-Methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxylic acid (CAS 875160-31-9): Structural Difference: Phenoxymethyl substituent at position 2 instead of phenylamino. Impact: Increased steric hindrance and altered electronic profile (Monoisotopic mass: 263.0616 vs. 259.0481 for the parent compound). May reduce metabolic degradation but limit bioavailability .

- 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid: Structural Difference: Oxazole core replaces thiazole, with thiophene and methoxyphenyl substituents. Molecular weight: 301.32 g/mol .

Functional Group Additions

- 2-((tert-Butoxycarbonyl)amino)-5-methylthiazole-4-carboxylic acid (CAS 547763-09-7): Structural Difference: tert-Butoxycarbonyl (Boc)-protected amino group. Impact: The Boc group enhances stability during synthesis but necessitates deprotection for biological activity. Molar mass: 258.29 g/mol .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The parent compound’s ethyl ester (compound 2, ) serves as a precursor for diverse derivatives, including carboxamides and carbonitriles, enabling tailored pharmacokinetic optimization.

- Biological Activity : Nitro and trifluoromethyl substitutions (e.g., CAS 1549447-16-6 ) correlate with improved target engagement in inflammatory pathways, though cytotoxicity risks may increase.

- Stability Considerations : Boc-protected analogs () demonstrate utility in peptide coupling but lack in vivo efficacy without deprotection.

Activité Biologique

5-Methyl-2-phenylamino-thiazole-4-carboxylic acid is a heterocyclic compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its potential in various therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern that enhances its chemical and biological properties. The thiazole ring structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it has been shown to inhibit xanthine oxidase, which is relevant in the treatment of gout and hyperuricemia .

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For example, a study evaluated its efficacy against HepG2 hepatocellular carcinoma cell lines using MTT assays. The compound exhibited cytotoxic effects with IC50 values indicating significant activity against cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | <20 | |

| Novel Thiazole Derivative | A549 (Lung Cancer) | 15 | |

| Thiazole Analog | MCF-7 (Breast Cancer) | 12 |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of xanthine oxidase, which plays a crucial role in purine metabolism. Inhibiting this enzyme can help manage conditions such as gout. Studies have shown that the compound acts as a mixed-type inhibitor with strong binding affinity at the active site .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of specific substituents on the thiazole ring significantly influences the biological activity of the compound. Electron-withdrawing groups on the phenyl ring have been linked to enhanced antimicrobial and anticancer activities .

Case Studies

- Anticonvulsant Activity : A series of thiazole derivatives were synthesized, including those based on this compound. One derivative demonstrated significant anticonvulsant properties in animal models, highlighting the versatility of thiazoles in pharmacological applications .

- Antidiabetic Effects : Recent studies suggest that thiazole derivatives may exhibit protective effects against diabetes-related complications through antioxidant mechanisms .

Q & A

Q. What are the standard synthetic routes for 5-methyl-2-phenylamino-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing precursors like 2-aminothiazol-4(5H)-one derivatives with sodium acetate and carboxylic acid derivatives in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures to achieve high purity . Catalyst-free approaches in aqueous ethanol have also been explored for greener synthesis, minimizing solvent toxicity . Optimization parameters include stoichiometric ratios (e.g., 1.1 equivalents of aldehyde derivatives), temperature control (reflux at ~110°C), and purification via sequential washing with acetic acid, ethanol, and diethyl ether .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of thiazole and phenylamino moieties. H and C NMR data (e.g., δ 2.35 ppm for methyl groups) are critical .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% as per reagent catalogs) and resolve synthetic byproducts .

- Melting Point Analysis : Reported ranges (e.g., 182–183°C for analogous oxazole derivatives) help confirm identity and crystallinity .

Q. How is the biological activity of this compound evaluated in preclinical studies?

Biological assays focus on its role as a kinase inhibitor or antimicrobial agent. For example:

- Enzyme Inhibition Assays : AMPK or CDK1 inhibition is tested using cell-permeable derivatives in dose-response studies .

- Antimicrobial Screening : Derivatives are evaluated against bacterial/fungal strains via MIC (Minimum Inhibitory Concentration) determinations .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the synthesis of thiazole-carboxylic acid derivatives?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization via acid catalysis . Catalyst-free methods in ethanol-water mixtures reduce side reactions but may require longer reaction times (5–7 hours vs. 3–5 hours with acetic acid) . Advanced studies compare yields using Brønsted acids (e.g., HCl) versus Lewis acids (e.g., ZnCl₂) to optimize regioselectivity .

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

Discrepancies in melting points (e.g., 201–203°C vs. 214–215°C for structurally similar isomers) may arise from polymorphic forms or impurities. Researchers should:

Q. What computational methods support the structural analysis of this compound?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra, which are cross-validated with experimental IR/NMR data . Molecular docking studies model interactions with biological targets (e.g., kinase active sites) to rationalize structure-activity relationships (SAR) .

Q. What strategies enhance the solubility and bioavailability of thiazole-carboxylic acid derivatives?

- Esterification : Ethyl esters (e.g., ethyl 5-aryl-oxazole-4-carboxylates) improve lipid solubility .

- Salt Formation : Sodium or potassium salts increase aqueous solubility for in vivo studies .

- PEGylation : Polyethylene glycol (PEG) conjugation enhances pharmacokinetic profiles .

Q. How can green chemistry principles be applied to its synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.